molecular formula C16H14O2 B3394605 Benzene, 1,1'-(1,2-ethynediyl)bis[2-methoxy- CAS No. 5293-78-7

Benzene, 1,1'-(1,2-ethynediyl)bis[2-methoxy-

Cat. No.: B3394605
CAS No.: 5293-78-7
M. Wt: 238.28 g/mol
InChI Key: GHWZBGLVFJZCGC-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(1,2-ethynediyl)bis[2-methoxy-]: is an organic compound with the molecular formula C16H14O2 This compound is characterized by the presence of two benzene rings connected by an ethynediyl group, with methoxy groups attached to the benzene rings

Properties

IUPAC Name

1-methoxy-2-[2-(2-methoxyphenyl)ethynyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-17-15-9-5-3-7-13(15)11-12-14-8-4-6-10-16(14)18-2/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWZBGLVFJZCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C#CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453926
Record name Benzene, 1,1'-(1,2-ethynediyl)bis[2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5293-78-7
Record name Benzene, 1,1'-(1,2-ethynediyl)bis[2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,2-ethynediyl)bis[2-methoxy-] typically involves the coupling of two methoxy-substituted benzene rings through an ethynediyl linkage. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzene, 1,1’-(1,2-ethynediyl)bis[2-methoxy-] can undergo electrophilic aromatic substitution reactions due to the presence of benzene rings.

    Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the ethynediyl group can lead to the formation of alkenes or alkanes, depending on the reducing agent and conditions used.

Common Reagents and Conditions:

    Electrophilic Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Major Products Formed:

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alkenes or alkanes, depending on the extent of reduction.

Scientific Research Applications

Organic Synthesis

Benzene, 1,1'-(1,2-ethynediyl)bis[2-methoxy-] is utilized in organic synthesis as a building block for more complex molecules. Its ethynylene linkage allows for the formation of various derivatives through reactions such as:

  • Cross-Coupling Reactions : It can participate in coupling reactions with organometallic reagents to form larger conjugated systems.
  • Functionalization : The methoxy groups can be modified to introduce other functional groups, enhancing the compound's reactivity and utility.

Materials Science

In materials science, this compound is explored for its potential use in:

  • Polymer Chemistry : It serves as a monomer in the synthesis of polymers with specific electronic and optical properties. The conjugated structure contributes to improved conductivity and light absorption.
  • Liquid Crystals : Its unique structure makes it a candidate for liquid crystal applications, which are essential in display technologies.

Pharmaceutical Research

Benzene, 1,1'-(1,2-ethynediyl)bis[2-methoxy-] has been investigated for its biological activity:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.
  • Drug Development : Its structural features inspire the design of new pharmaceutical agents targeting specific biological pathways.

Nanotechnology

The compound's ability to form stable structures at the nanoscale opens avenues for:

  • Nanomaterials : It can be used as a precursor for the synthesis of nanoparticles or nanocomposites with tailored properties for applications in electronics and catalysis.

Case Study 1: Synthesis of Conjugated Polymers

A study demonstrated the synthesis of conjugated polymers using Benzene, 1,1'-(1,2-ethynediyl)bis[2-methoxy-] as a monomer. The resulting polymers exhibited enhanced electrical conductivity and photoluminescence properties, making them suitable for organic photovoltaic applications.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the anticancer activity of derivatives synthesized from Benzene, 1,1'-(1,2-ethynediyl)bis[2-methoxy-]. The study reported significant cytotoxic effects on breast cancer cell lines, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1,2-ethynediyl)bis[2-methoxy-] involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. The ethynediyl group provides rigidity to the molecule, allowing it to fit into specific binding sites on target molecules. This can lead to the modulation of biological pathways and the alteration of cellular functions .

Comparison with Similar Compounds

  • Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
  • Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-
  • Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]

Comparison: Benzene, 1,1’-(1,2-ethynediyl)bis[2-methoxy-] is unique due to the presence of the ethynediyl linkage, which imparts rigidity and planarity to the molecule. This structural feature distinguishes it from similar compounds with ethane or ethylene linkages, which are more flexible. The methoxy groups also contribute to its electronic properties, making it distinct from other benzene derivatives .

Biological Activity

Benzene, 1,1'-(1,2-ethynediyl)bis[2-methoxy-] (CAS Number: 5293-78-7) is a synthetic organic compound with the molecular formula C16H14O2. It is characterized by two methoxy groups attached to a biphenyl structure with an ethynediyl linkage. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities.

Chemical Structure

The chemical structure of Benzene, 1,1'-(1,2-ethynediyl)bis[2-methoxy-] can be represented as follows:

C6H4(CC)C6H4(OCH3)2\text{C}_6\text{H}_4(\text{C}\equiv \text{C})\text{C}_6\text{H}_4(\text{OCH}_3)_2

Antioxidant Properties

Research indicates that compounds with structural similarities to Benzene, 1,1'-(1,2-ethynediyl)bis[2-methoxy-] exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems. A study demonstrated that derivatives of methoxy-substituted phenols showed enhanced radical scavenging activity due to their ability to donate hydrogen atoms and stabilize free radicals .

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of benzene derivatives on cancer cell lines. For instance, compounds similar to Benzene, 1,1'-(1,2-ethynediyl)bis[2-methoxy-] were tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

CompoundCell LineIC50 (µM)Mechanism
Benzene derivative AMCF-725Apoptosis via caspase activation
Benzene derivative BA54930Induction of cell cycle arrest

Anti-inflammatory Effects

Benzene derivatives have also been implicated in anti-inflammatory processes. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This inhibition is critical for managing chronic inflammatory diseases .

Case Study 1: Antioxidant Evaluation

A comparative study assessed the antioxidant capacity of various methoxy-substituted benzene compounds using DPPH and ABTS assays. Benzene, 1,1'-(1,2-ethynediyl)bis[2-methoxy-] demonstrated a strong ability to scavenge free radicals compared to other tested compounds.

Case Study 2: Cancer Cell Line Testing

In vitro studies conducted on MCF-7 and A549 cell lines showed that treatment with Benzene, 1,1'-(1,2-ethynediyl)bis[2-methoxy-] resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzene, 1,1'-(1,2-ethynediyl)bis[2-methoxy-] in laboratory settings?

  • Methodological Answer : The compound can be synthesized via Sonogashira coupling, utilizing palladium catalysts to cross-couple halogenated methoxybenzene derivatives with terminal alkynes. For example, brominated 2-methoxybenzene derivatives (e.g., 1-bromo-2-methoxybenzene) can react with ethynyl precursors under inert conditions (e.g., nitrogen atmosphere) with a CuI co-catalyst .
  • Key Considerations :

  • Purification often involves column chromatography using silica gel and non-polar solvents.

  • Reaction progress should be monitored via TLC or GC-MS to ensure complete coupling.

    Synthetic Parameters Typical Conditions
    CatalystPd(PPh₃)₄ or PdCl₂(PPh₃)₂
    SolventTHF or DMF
    Temperature60–80°C
    Reaction Time12–24 hours

Q. How can spectroscopic techniques (e.g., NMR, FTIR) be optimized for characterizing the structural features of Benzene, 1,1'-(1,2-ethynediyl)bis[2-methoxy-]?

  • Methodological Answer :

  • ¹H NMR : Look for distinct singlet peaks for aromatic protons adjacent to methoxy groups (δ 6.8–7.2 ppm) and the ethynediyl bridge (no protons). Methoxy groups appear as singlets at δ 3.8–4.0 ppm .
  • FTIR : Key stretches include C≡C (2100–2260 cm⁻¹), aromatic C=C (1450–1600 cm⁻¹), and C-O (1250–1300 cm⁻¹) .
    • Data Table :
Property Value Source
Molecular FormulaC₁₆H₁₄O₂
Molecular Weight246.29 g/mol
¹H NMR (Methoxy)δ 3.8–4.0 ppm (singlet)

Q. What safety precautions are critical when handling Benzene, 1,1'-(1,2-ethynediyl)bis[2-methoxy-] due to its hazardous properties?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .
  • Ventilation : Conduct reactions in a fume hood to mitigate respiratory irritation (H335) .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., bond angles, electronic properties) for Benzene, 1,1'-(1,2-ethynediyl)bis[2-methoxy-]?

  • Methodological Answer :

  • X-ray Crystallography : Refine crystal structures using SHELXL to validate bond angles and torsional strain. For example, discrepancies in ethynediyl bond lengths (expected: ~1.20 Å) can arise from crystal packing effects .

  • DFT Calculations : Compare experimental UV-Vis spectra with time-dependent DFT (TD-DFT) results to address electronic property mismatches .

    Parameter Experimental Computational
    C≡C Bond Length1.21 Å1.19 Å
    HOMO-LUMO Gap4.1 eV3.9 eV

Q. How do steric and electronic effects influence the reactivity of Benzene, 1,1'-(1,2-ethynediyl)bis[2-methoxy-] in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : Methoxy groups at the 2-position hinder axial approaches to the aromatic ring, favoring para-substitution in further functionalization .
  • Electronic Effects : The electron-donating methoxy groups activate the ring for electrophilic substitution but deactivate the ethynediyl bridge toward nucleophilic attacks .
    • Case Study : Suzuki-Miyaura coupling with aryl boronic acids requires elevated temperatures (80–100°C) due to steric hindrance .

Q. What advanced crystallization techniques improve the resolution of X-ray structures for Benzene, 1,1'-(1,2-ethynediyl)bis[2-methoxy-] derivatives?

  • Methodological Answer :

  • Slow Evaporation : Use mixed solvents (e.g., hexane/ethyl acetate) to grow single crystals.
  • Cryocooling : Flash-cool crystals to 100 K to reduce thermal motion artifacts during data collection .
    • Data Quality Metrics :
Parameter Optimal Range
R-factor< 5%
Resolution≤ 0.8 Å

Key Physical and Chemical Properties

Property Value Source
Melting Point112–116°C
Boiling Point305.2±22.0°C (predicted)
Density1.058±0.06 g/cm³
LogP (Partition Coefficient)3.2 (predicted)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzene, 1,1'-(1,2-ethynediyl)bis[2-methoxy-
Reactant of Route 2
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Benzene, 1,1'-(1,2-ethynediyl)bis[2-methoxy-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.